rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis
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Overview
Description
rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis: is an organic compound with the molecular formula C7H10O2. This compound is a stereoisomer, meaning it has a specific three-dimensional arrangement of atoms. The unique bicyclic structure of this compound contributes to its distinct chemical properties and reactivity .
Preparation Methods
The preparation of rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis typically involves organic synthesis techniques. The synthetic routes may include the use of specific starting materials and reagents under controlled reaction conditions. For instance, the synthesis might involve the cyclization of a precursor compound followed by fluorination and carboxylation steps . Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target molecules .
Comparison with Similar Compounds
rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylic acid, cis can be compared with other similar compounds such as:
- rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid
- rac-(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid
These compounds share a similar bicyclic structure but differ in the number and position of fluorine atoms, which can significantly affect their chemical properties and reactivity . The presence of additional fluorine atoms in this compound enhances its stability and reactivity, making it unique among its analogs.
Properties
CAS No. |
2413847-45-5 |
---|---|
Molecular Formula |
C7H6F4O2 |
Molecular Weight |
198.1 |
Purity |
95 |
Origin of Product |
United States |
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